Cas no 620611-27-0 (Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate)

Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1-Boc-4-(Aminomethyl)-4-fluoropiperidine
- 1-Piperidinecarboxylic acid, 4-(aminomethyl)-4-fluoro-, 1,1-dimethylethyl ester
- 4-Aminomethyl-4-fluoro-piperidine-1-carboxylic acid tert-butyl ester
- TERT-BUTYL 4-(AMINOMETHYL)-4-FLUOROPIPERIDINE-1-CARBOXYLATE
- TERT-BUTYL-4-AMINOMETHYL-4-FLUOROPIPERIDINE-1-CARBOXYLATE
- 1-Boc-4-fluoro-4-(aminomethyl)-piperidine
- 4-(aminomethyl)-4-fluoropiperidinecarboxylic acid tert-butyl ester
- 4-Aminomethyl-4-fluoropiperidine-1-carboxylic acid tert-butyl ester
- HT146
- PS-J-084
- tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-ncarboxylate
- tert-butyl 4-aminomethyl-4-fluoropiperidine-1-carboxylate
- C11H21FN2O2
- 1-Piperidinecarboxylicacid, 4-(aminomethyl)-4-fluoro-, 1,1-dimethylethyl ester
- AMPD00008
- FCYNTMBZASDPHJ-UHFFFAOYSA-N
- BCP27444
- DT1883
- RP
- PB13447
- 1-Boc 4-(aminomethyl)-4-fluoropiperidine
- AB0041822
- AM20100521
- Y9636
- A15704
- DS-15741
- AKOS005259221
- DB-001086
- 1-Piperidinecarboxylicacid,4-(aminomethyl)-4-fluoro-,1,1-dimethylethyl ester
- 1-Boc-4-fluoropiperidine-4-methanamine
- SY097275
- MFCD11847970
- EN300-5567790
- 620611-27-0
- 4-AMINOMETHYL-1-BOC-4-FLUOROPIPERIDINE
- CS-W023003
- tert-butyl4-(aminomethyl)-4-fluoropiperidine-1-carboxylate
- SCHEMBL343979
- DTXSID10653985
- J-524650
- Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate
-
- MDL: MFCD11847970
- Inchi: 1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-6-4-11(12,8-13)5-7-14/h4-8,13H2,1-3H3
- InChI Key: FCYNTMBZASDPHJ-UHFFFAOYSA-N
- SMILES: FC1(C([H])([H])N([H])[H])C([H])([H])C([H])([H])N(C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C1([H])[H]
Computed Properties
- Exact Mass: 232.15900
- Monoisotopic Mass: 232.159
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.6
- XLogP3: 0.9
Experimental Properties
- Density: 1.09
- Boiling Point: 302.4±27.0°C at 760 mmHg
- Flash Point: 136.7 °C
- Refractive Index: 1.483
- PSA: 55.56000
- LogP: 2.32250
Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 069204-250mg |
Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate |
620611-27-0 | >95% | 250mg |
12906.0CNY | 2021-07-06 | |
Ambeed | A207532-5g |
tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate |
620611-27-0 | 97% | 5g |
$30.0 | 2025-02-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069831-250mg |
tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate |
620611-27-0 | 98% | 250mg |
¥45.00 | 2024-05-06 | |
abcr | AB438689-5 g |
tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate; . |
620611-27-0 | 5g |
€94.00 | 2023-04-23 | ||
ChemScence | CS-W023003-10g |
tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate |
620611-27-0 | ≥98.0% | 10g |
$67.0 | 2022-04-27 | |
ChemScence | CS-W023003-25g |
tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate |
620611-27-0 | ≥98.0% | 25g |
$128.0 | 2022-04-27 | |
abcr | AB438689-100 g |
tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate; . |
620611-27-0 | 100g |
€481.60 | 2023-04-23 | ||
TRC | B809718-100mg |
tert-Butyl 4-(Aminomethyl)-4-fluoropiperidine-1-carboxylate |
620611-27-0 | 100mg |
$ 65.00 | 2022-06-06 | ||
Apollo Scientific | PC408511-5g |
1-Boc-4-(aminomethyl)-4-fluoropiperidine |
620611-27-0 | 95% | 5g |
£51.00 | 2023-09-02 | |
eNovation Chemicals LLC | D495368-25G |
tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate |
620611-27-0 | 97% | 25g |
$160 | 2024-05-23 |
Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate Related Literature
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem. 2010 8 2509
Additional information on Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate
Research Brief on Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate (CAS: 620611-27-0) in Chemical Biology and Pharmaceutical Applications
Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate (CAS: 620611-27-0) is a fluorinated piperidine derivative that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting central nervous system (CNS) disorders and infectious diseases. The presence of both the fluorinated moiety and the protected amine group makes it a valuable building block for structure-activity relationship (SAR) studies and lead optimization.
Recent studies have highlighted the role of 620611-27-0 in the development of novel kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of selective PI3Kδ inhibitors, which show promise for treating inflammatory diseases and certain cancers. The fluorination at the 4-position was found to significantly enhance metabolic stability while maintaining target affinity, addressing a common challenge in kinase inhibitor development.
In neuropharmacology, researchers at several institutions have incorporated this scaffold into the design of σ receptor ligands with potential applications in pain management and neurodegenerative diseases. The tert-butyloxycarbonyl (Boc) protecting group allows for selective deprotection and further functionalization, enabling rapid generation of compound libraries for high-throughput screening. A recent patent application (WO2023056123) describes its use in creating novel dopamine D3 receptor partial agonists with improved blood-brain barrier penetration.
The synthetic accessibility of 620611-27-0 has also made it attractive for PET radiotracer development. Researchers at Massachusetts General Hospital reported its successful incorporation into fluorine-18 labeled probes for imaging neuroinflammation (ACS Chemical Neuroscience, 2024). The compound's stability towards radiolabeling conditions and favorable pharmacokinetic properties position it as a valuable tool for diagnostic applications.
From a chemical biology perspective, the unique electronic effects introduced by the 4-fluoro substitution have been exploited to study enzyme-substrate interactions through 19F NMR spectroscopy. Several recent studies have used derivatives of this compound as probes to investigate the binding pockets of various metabolic enzymes, providing insights for rational drug design (Nature Chemical Biology, 2023).
Looking forward, the versatility of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate suggests it will continue to play an important role in pharmaceutical development. Current research directions include its application in PROTAC (proteolysis targeting chimera) design and as a component of covalent inhibitors targeting cysteine residues. The compound's commercial availability and well-established synthetic routes further enhance its utility as a building block for drug discovery programs across multiple therapeutic areas.
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